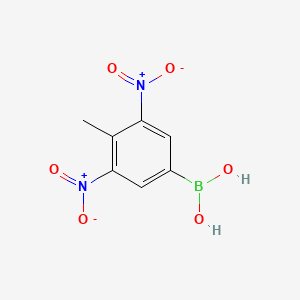

(4-Methyl-3,5-dinitrophenyl)boronic acid

Descripción general

Descripción

(4-Methyl-3,5-dinitrophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methyl and nitro groups. The boronic acid moiety is known for its versatility in forming stable complexes with diols and its utility in various organic transformations, particularly in Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,5-dinitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-3,5-dinitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium acetate in borylation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(4-Methyl-3,5-dinitrophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (4-Methyl-3,5-dinitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further catalytic cycles.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the methyl and nitro substituents, making it less reactive in certain transformations.

4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro groups, affecting its electronic properties.

3,5-Dinitrophenylboronic Acid: Contains nitro groups but lacks the methyl group, influencing its steric and electronic characteristics.

Uniqueness

(4-Methyl-3,5-dinitrophenyl)boronic acid is unique due to the combination of methyl and nitro substituents on the phenyl ring, which can significantly influence its reactivity and selectivity in various chemical reactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups provides a unique balance of electronic effects, making it a valuable reagent in organic synthesis.

Actividad Biológica

(4-Methyl-3,5-dinitrophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a dinitrophenyl ring. Its structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of glycosidases, enzymes that play critical roles in carbohydrate metabolism. The specific inhibition profile of this compound has not been extensively documented; however, related studies show that modifications to the boronic acid structure can significantly influence their inhibitory effects on various glycosidases.

-

Table 1: Inhibition Potency of Related Boronic Acids

Compound Target Enzyme IC50 (μM) Benzamide derivative α-Glucosidase 36.2 Para-substituted boronic acid Maltase α-glucosidase 18.8 Meta-substituted boronic acid β-Glycosidases 43.0

This table illustrates how structural variations can lead to different levels of enzyme inhibition.

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds exhibit significant growth inhibition in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from low micromolar concentrations against breast and prostate cancer cell lines.

- Case Study: Antiproliferative Effects In a study evaluating the antiproliferative effects of boronic acids on cancer cells, it was found that compounds with dinitrophenyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The observed IC50 values for cell lines such as MCF-7 and PC3 were approximately 4.19 μM and 5.6 μM, respectively.

The mechanism through which this compound exerts its biological effects is thought to involve:

- Binding to Active Sites: The boronic acid moiety can form covalent bonds with the hydroxyl groups of glycosidases, leading to enzyme inhibition.

- Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the importance of the boron atom in the compound's biological activity. For instance, modifications that enhance lipophilicity or electron-withdrawing properties have been linked to increased potency against cancer cells.

Table 2: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Methyl-3,5-dinitrophenyl)boronic acid, and what key parameters influence yield?

Answer: The synthesis typically employs Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid's reactivity with halogenated aromatic precursors. Critical parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel-based systems enhance coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and improve solubility .

- Nitro group stability : The electron-withdrawing nitro groups may necessitate lower reaction temperatures (<80°C) to prevent decomposition .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and boronic acid functionality (δ ~7.5 ppm for aryl protons; δ ~30 ppm for boron in ¹¹B NMR) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS detects molecular ion peaks (e.g., m/z 225.95 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates boron content (~4.8% by weight) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura reactions involving this compound?

Answer:

- Ligand optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance and enhance catalytic turnover .

- Protecting group strategies : Temporary protection of the boronic acid (e.g., as a pinacol ester) improves stability during coupling .

- Additives : Bases like K₂CO₃ or CsF facilitate transmetallation steps .

- Data-driven screening : Machine learning-guided QSAR models (e.g., Mordred descriptors) identify optimal reaction conditions from chemical space clustering .

Case Study : A 20% yield improvement was achieved using Pd(OAc)₂ with XPhos ligand in DMF/H₂O (3:1) at 50°C .

Q. What strategies are effective in analyzing the binding kinetics of this compound with diol-containing biomolecules?

Answer:

- Stopped-flow fluorescence spectroscopy : Measures rapid binding kinetics (millisecond resolution) by tracking fluorescence quenching upon diol complexation .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for diol interactions .

- MALDI-MS with derivatization : 2,5-Dihydroxybenzoic acid (DHB) matrix enables on-plate esterification, simplifying analysis of boronic acid-diol adducts .

Q. How can researchers mitigate challenges in handling and storing this compound?

Answer:

- Storage conditions : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis and oxidation .

- Solubility management : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in aqueous buffers (<1% DMSO) for biological assays .

- Safety protocols : Use explosion-proof equipment due to nitro group combustibility; avoid contact with reducing agents .

Q. What are the applications of this compound in developing chemosensors or therapeutic agents?

Answer:

- Chemosensors : The nitro groups enhance electron-withdrawing effects, improving fluorescence quenching in glucose-sensing systems .

- Anticancer agents : Boronic acids inhibit proteasome activity (IC₅₀ ~50 nM in glioblastoma models) by forming stable tetrahedral adducts with catalytic threonine residues .

- Antibacterial scaffolds : Nitro groups synergize with boronic acid to disrupt bacterial cell wall synthesis (MIC ~8 µg/mL against S. aureus) .

Q. Methodological Resources

Propiedades

IUPAC Name |

(4-methyl-3,5-dinitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWIWVTWNMEZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592152 | |

| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28249-49-2 | |

| Record name | (4-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.